Home > Products > Building Blocks P19926 > Z-Pro-Leu-Gly-OH
Z-Pro-Leu-Gly-OH - 7801-38-9

Z-Pro-Leu-Gly-OH

Catalog Number: EVT-384814
CAS Number: 7801-38-9
Molecular Formula: C21H29N3O6
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Z-Pro-Leu-Gly-OH is a protected tripeptide consisting of three amino acids - proline (Pro), leucine (Leu), and glycine (Gly) - in a specific sequence. The N-terminus is protected with a benzyloxycarbonyl (Z) group, while the C-terminus remains a free carboxylic acid (OH). This protection strategy is common in peptide synthesis to prevent unwanted side reactions. [, , , ]

Z-Pro-Leu-Gly-OH, often used as a model peptide, facilitates research in peptide synthesis, enzymatic reactions, and conformational studies due to its manageable size and defined structure. [, , , ]

Synthesis Analysis

Z-Pro-Leu-Gly-OH is synthesized using various techniques, typically involving solid-phase peptide synthesis (SPPS) or solution-phase methods. [, , , ]

  • Solution-phase synthesis: This approach generally involves a stepwise addition of amino acids. For instance, Z-Pro-Leu-OH can be coupled with H-Gly-OH using coupling reagents like TBTU in the presence of a base. []

  • Solid-phase synthesis: This method utilizes a solid support (resin) to anchor the growing peptide chain. Fmoc or Boc chemistry is typically employed for protecting groups. The desired sequence is constructed by iterative cycles of deprotection and coupling reactions. [, , ]

Molecular Structure Analysis
  • Z-group: Provides protection to the N-terminus, influencing solubility and reactivity. []
  • Proline: A cyclic amino acid, introducing rigidity and influencing the peptide backbone conformation. [, , , ]
  • Leucine: A hydrophobic amino acid, potentially influencing peptide folding and interactions. [, , ]
  • Glycine: The smallest amino acid, conferring flexibility to the peptide backbone. [, , ]
Mechanism of Action
  • As an enzyme substrate: The peptide's structure and amino acid sequence determine its binding affinity and interaction with the enzyme active site. [, ]
  • In conformational studies: The Pro-Gly sequence can influence peptide folding, potentially adopting β-turn conformations, affecting its biological activity and interactions. [, , , ]
Physical and Chemical Properties Analysis
  • Solubility: The Z-group contributes to its solubility in organic solvents. []
Applications
  • Peptide synthesis: Serves as a building block for synthesizing longer peptides using both solution-phase and solid-phase techniques. [, , , , ]
  • Enzyme studies: Used as a substrate to investigate the activity, kinetics, and substrate specificity of enzymes like thermolysin and α-chymotrypsin. [, ]
  • Conformational studies: Employed as a model peptide to study β-turn formation and its influence on peptide structure and function, particularly due to the Pro-Gly sequence. [, , , ]
  • Radiolabeling: Used as a model for developing C-terminal 18F-fluoroethylamidation methods for peptide labeling. []
  • Investigating protecting groups: Utilized in studying the efficacy and removal of the Z-protecting group under different conditions. []

Boc–Cys–Tyr(tBu)–Ile–Gln(Mtt)–Asn(Mtt)–Cys–Pro–Leu–Gly–OH

Compound Description: This compound is a protected nonapeptide that shares the same C-terminal tripeptide sequence (Pro-Leu-Gly) as Z-Pro-Leu-Gly-OH []. This nonapeptide serves as a precursor for the synthesis of a labeled derivative of the peptide hormone oxytocin [].

Relevance: This compound is structurally related to Z-Pro-Leu-Gly-OH as it incorporates the entire tripeptide sequence of Z-Pro-Leu-Gly-OH at its C-terminus [].

[Gly-(2-[18F]fluoroethyl)NH9]-oxytocin

Compound Description: This is a radiolabeled derivative of the peptide hormone oxytocin, featuring a 2-[18F]fluoroethyl group attached to the C-terminal glycine residue [].

Relevance: This compound is structurally related to Z-Pro-Leu-Gly-OH through its synthesis. The C-terminal tripeptide sequence of oxytocin (Pro-Leu-Gly) is identical to that of Z-Pro-Leu-Gly-OH. The radiolabeling strategy utilizes a modified version of this tripeptide sequence as a precursor [].

2-[3-oxo-4(S)-(triphenylmethyl)amino-6-methylheptyl]-1,3-dioxane (8a)

Compound Description: This compound is a ketone adduct formed during the synthesis of ketomethylene analogs of peptides [].

Relevance: While not directly containing the same amino acid sequence, this compound serves as an intermediate in the synthesis of ketomethylene analogs of peptides, including an analog of Z-Pro-Leu-Gly-OH [].

2-[3-oxo-4(S)-amino-6-methylheptyl]-1,3-dioxane oxalate salt (9)

Compound Description: This compound is an amino ketone derived from compound 8a and serves as an intermediate in the synthesis of ketomethylene peptide analogs [].

Relevance: This compound is a synthetic precursor used in the synthesis of ketomethylene analogs of peptides, including an analog of Z-Pro-Leu-Gly-OH [].

Z-Pro-Leu-Gly-OEt

Compound Description: This tripeptide is an ethyl ester derivative of Z-Pro-Leu-Gly-OH, differing only in the C-terminal modification [].

Relevance: This compound is a C-terminal ester analog of Z-Pro-Leu-Gly-OH, demonstrating modifications at the carboxylic acid terminus [].

Z-Pro-Leu-Gly-NH2

Compound Description: This compound is an amide derivative of Z-Pro-Leu-Gly-OH, differing only in the C-terminal modification [].

Relevance: This compound is a C-terminal amide analog of Z-Pro-Leu-Gly-OH, showcasing alternative modifications at the carboxylic acid terminus [].

Z-Pro-Leu-Gly-OBzl

Compound Description: This compound is a benzyl ester derivative of Z-Pro-Leu-Gly-OH, differing only in the C-terminal modification [].

Relevance: This compound is a C-terminal benzyl ester analog of Z-Pro-Leu-Gly-OH, highlighting the versatility in modifying the carboxylic acid terminus [].

H-Tyr-Gly-Gly-Phe-Leu-OH

Compound Description: This pentapeptide represents the amino acid sequence of Leu-enkephalin, an endogenous opioid peptide [, ].

Relevance: This compound shares the Leu-Gly motif with Z-Pro-Leu-Gly-OH, and derivatives of this pentapeptide were used to explore bioconjugation strategies with metal carbonyl complexes [].

[Tp*WI(CO)(η2-HCC(CH2)2CO-NH-Lys-Lys-Pro-Tyr-Ile-Leu-OH)] (3)

Compound Description: This complex is a bioconjugate consisting of a heptapeptide (pseudo-neurotensin(8-13)) linked to a functionalized iodocarbonyltungsten complex [].

Relevance: This bioconjugate incorporates the Ile-Leu motif, also present in Z-Pro-Leu-Gly-OH, highlighting the use of this dipeptide sequence in different peptide contexts [].

[Tp*WI(CO)(η2-HCC(CH2)2CO-NH-Tyr-Gly-Gly-Phe-Leu-OH)] (4)

Compound Description: This bioconjugate consists of Leu-enkephalin linked to a functionalized iodocarbonyltungsten complex [].

Relevance: This bioconjugate is structurally related to Z-Pro-Leu-Gly-OH as it contains the Leu-enkephalin sequence, which shares the Leu-Gly motif with Z-Pro-Leu-Gly-OH. This bioconjugate was synthesized using similar bioconjugation strategies as those employed for conjugates containing the Ile-Leu motif [].

H2N-Tyr-Gly-[Tp*W(I)(CO)(η2-Pgl)]-Phe-Leu-OH (5)

Compound Description: This is a side-chain-labeled derivative of Leu-enkephalin, where a functionalized iodocarbonyltungsten complex is attached to the side chain of a modified glycine residue [].

Relevance: This compound is a modified version of Leu-enkephalin, which shares the Leu-Gly dipeptide sequence with Z-Pro-Leu-Gly-OH. This compound further demonstrates the versatility of modifying peptide sequences for bioconjugation purposes [].

H-D-Phe1-Pro-Arg-Pro-Gly5-Gly-Gly-Gly-Asn-Gly10-Asp-Phe-Glu-Glu-Ile15-Pro-Glu-Glu-Tyr-Leu20-OH

Compound Description: This 20-amino acid peptide represents the sequence of Bivalirudin, a synthetic analog of Hirudin with anticoagulant properties [].

Relevance: This peptide contains the Pro-Leu-Gly sequence, which is the same tripeptide sequence as Z-Pro-Leu-Gly-OH. It exemplifies the presence of this specific tripeptide sequence in a larger, biologically active peptide [].

Ac-Pro-Leu-Gly-Leu-Ala-Gly-D-Lys-OH

Compound Description: This heptapeptide is a synthetic substrate analog for human 72 kDa type IV collagenase, designed to study the enzyme's substrate specificity [].

Relevance: This peptide is structurally related to Z-Pro-Leu-Gly-OH as it contains the Pro-Leu-Gly sequence. This highlights the relevance of this tripeptide sequence in the context of enzyme-substrate interactions [].

Boc-Tyr-Pro-Gly-Phe-Leu-OH

Compound Description: This pentapeptide is a model peptide containing the Pro-Gly motif commonly found in β-turn structures [].

Relevance: This peptide shares the Pro-Gly motif with Z-Pro-Leu-Gly-OH, emphasizing the importance of this dipeptide sequence in promoting specific secondary structures in peptides [].

Boc-Tyr-Gly-Pro-Phe-Leu-OH

Compound Description: This pentapeptide serves as a control in a study investigating the influence of the Pro-Gly sequence on β-turn formation [].

Relevance: While not containing the complete Pro-Leu-Gly sequence, this peptide features the Pro-Gly motif found in Z-Pro-Leu-Gly-OH, emphasizing the importance of Pro-Gly in β-turn structures [].

H-TyrΨ[CN4]Gly-Gly-Phe-Leu-OH (I)

Compound Description: This pentapeptide is a tetrazole analog of Leu-enkephalin, incorporating a tetrazole ring as a surrogate for the peptide bond between Tyr and Gly [].

Relevance: This peptide, while containing a modified backbone, shares the Phe-Leu motif with Z-Pro-Leu-Gly-OH, highlighting the presence of this dipeptide sequence in various peptide analogs [].

H-Tyr-GlyΨ[CN4]Gly-Phe-Leu-OH (VI)

Compound Description: This pentapeptide is another tetrazole analog of Leu-enkephalin, with the tetrazole ring replacing the peptide bond between Gly and Gly [].

Relevance: Similar to compound I, this peptide shares the Phe-Leu motif with Z-Pro-Leu-Gly-OH, demonstrating the presence of this dipeptide in various peptide analogs [].

H-Asp-Phe-Asp-Pra-Leu-Arg-Cys-Pra-Leu-Gly-Arg-Pra-Tyr-Arg-Pro-Cys-Trp-Gln-Pra-OH

Compound Description: This is a linear peptide precursor for synthesizing a highly tritiated analog of rat/human melanin-concentrating hormone (MCH) [].

Relevance: This peptide contains the Leu-Gly motif, also found in Z-Pro-Leu-Gly-OH, indicating the presence of this dipeptide sequence in different peptide contexts [].

H-Thr-Pro-Gln-Arg-Gly-Asp-Val-γ-Abu-Asn-Asp-Gln-Glu-Glu-Thr-Thr-Gly-Val-Val-Ser-Thr-Pro-Leu-Ile-Arg-Asn-Gly-OH

Compound Description: This is a synthetic peptide designed to mimic a discontinuous epitope of the HLA-DQ molecule [].

Relevance: This peptide contains the Pro-Leu-Gly and Leu-Ile sequences, also present in Z-Pro-Leu-Gly-OH. This highlights the presence of these dipeptide sequences in the context of immune recognition [].

Compound Description: This pentapeptide represents the amino acid sequence of Proctolin, a neurotransmitter peptide found in insects [].

Relevance: This peptide shares the Leu-Pro motif with Z-Pro-Leu-Gly-OH, emphasizing the presence of this dipeptide in a neuroactive peptide [].

H-Gly-Lys-Thr-Gly-Pro-Gly-OH

Compound Description: This hexapeptide was utilized in a study investigating fragmentation patterns in Fast Atom Bombardment Mass Spectrometry (FAB-MS) [].

Relevance: This peptide contains the Pro-Gly motif, also present in Z-Pro-Leu-Gly-OH, showcasing the use of this dipeptide sequence in analytical chemistry studies [].

pGlu-Phe-Leu-Phe-Arg-Pro-Arg-OH

Compound Description: This heptapeptide is a fragment of dog neuromedin U-8, a neuropeptide involved in various physiological processes [].

Relevance: This peptide shares the Phe-Leu motif with Z-Pro-Leu-Gly-OH, illustrating the presence of this dipeptide sequence in a biologically active neuropeptide fragment [].

Compound Description: This represents porcine neuromedin U-8, a neuropeptide [].

Relevance: This peptide shares the Phe-Leu motif with Z-Pro-Leu-Gly-OH, highlighting the occurrence of this dipeptide sequence in a biologically relevant neuropeptide [].

Leu(9)-Lys-Nle-Ala-Asp-Pro-Asn-Arg-Phe-Arg-Gly-Lys-Asp-Leu(22)

Compound Description: This peptide represents an epitope from Herpes simplex virus glycoprotein D-1 [].

Relevance: This peptide contains the Leu-Gly motif, also present in Z-Pro-Leu-Gly-OH, demonstrating the presence of this dipeptide sequence in a viral protein epitope [].

Pro-Val-Asp-Thr-Pro-Asn-Pro-Thr-Arg-Arg-Lys-Pro-Gly-Lys-Cys-Pro-Val-Thr-Tyr-Gly-Gln-Cys-Leu-Met-Leu-Asn-Pro-Pro-Asn-Phe-Cys-Glu-Met-Asp-Gly-Gln-Cys-Lys-Arg-Asp-Leu-Lys-Cys-Cys-Met-Gly-Met-Cys-Gly-Lys-Ser-Cys-Val-Ser-Pro-Val-Lys-Ala-OH

Compound Description: This peptide sequence represents a protein with biological activity similar to HUSI-I type proteins, which are involved in inflammatory responses [].

Relevance: This protein sequence contains the Pro-Leu-Gly sequence, which is the same as in Z-Pro-Leu-Gly-OH, showcasing its presence in a larger protein with potential therapeutic applications [].

Pro-Leu-Gly-NH2

Compound Description: This tripeptide is the C-terminal tripeptide amide of oxytocin, a peptide hormone [].

Relevance: This tripeptide is structurally identical to Z-Pro-Leu-Gly-OH except for the N-terminal protecting group (Z) in the latter. It demonstrates the biological relevance of this tripeptide sequence [].

H-Leu-Gly-NH2

Compound Description: This dipeptide is a fragment of oxytocin and is structurally related to the C-terminal region of Z-Pro-Leu-Gly-OH [].

Relevance: This compound shares the Leu-Gly motif with Z-Pro-Leu-Gly-OH, and its presence in this study underscores the significance of this dipeptide sequence in a biologically relevant context [].

H-Pro-Leu-OH

Compound Description: This dipeptide represents a fragment of oxytocin and shares structural similarities with Z-Pro-Leu-Gly-OH [].

Relevance: This compound shares the Pro-Leu motif with Z-Pro-Leu-Gly-OH, highlighting the presence of this dipeptide sequence as a biologically relevant fragment [].

Ac-Tyr-Pro-Asn-Gly-OH

Compound Description: This tetrapeptide represents the 23-26 fragment of adrenocorticotropic hormone (ACTH) [].

Relevance: While not directly containing the same amino acid sequence, this peptide shares the Pro-Gly motif with Z-Pro-Leu-Gly-OH, emphasizing the role of this dipeptide sequence in peptide structure and function [].

N-Boc-L-Pro-dehydro-Phe-L-Gly-OH

Compound Description: This tetrapeptide contains a dehydrophenylalanine (dehydro-Phe) residue, introducing a double bond into the peptide backbone [].

Relevance: This peptide shares the Pro-Gly motif with Z-Pro-Leu-Gly-OH. The incorporation of dehydro-Phe makes it relevant for studying the impact of backbone modifications on peptide conformation [].

Boc-Gln-Gln-Phe-Phe-Gly-Leu-Met(O)-NH2 (VII)

Compound Description: This heptapeptide sulfoxide is an intermediate in the synthesis of Substance P [].

Relevance: This peptide shares the Gly-Leu motif with Z-Pro-Leu-Gly-OH, demonstrating the presence of this dipeptide sequence in an intermediate for synthesizing a neuropeptide [].

H-Pro196-Val-Leu-Gly-Pro-Val-Arg-Gly-Pro-Phe-Pro-Ile-Ile-Val209-OH

Compound Description: This tetradecapeptide corresponds to the C-terminal sequence of bovine β-casein, a milk protein [].

Relevance: This peptide contains the Pro-Leu-Gly sequence, which is identical to Z-Pro-Leu-Gly-OH, highlighting the presence of this tripeptide sequence in a naturally occurring milk protein [].

H-Arg-Gly-Pro-Pro-Phe-Ile-OH

Compound Description: This hexapeptide is a fragment of bovine β-casein, known for its bitter taste [].

Relevance: Although this peptide does not share the exact sequence with Z-Pro-Leu-Gly-OH, it highlights the significance of proline-rich sequences in contributing to the bitter taste of peptides, a property also associated with some proline-containing peptides like Z-Pro-Leu-Gly-OH [].

H-Val-Val-Val-Pro-Pro-Phe-Leu-OH

Compound Description: This heptapeptide is a fragment of bovine β-casein, known for its bitter taste [].

Relevance: While not containing the same amino acid sequence, this peptide shares the Pro-Phe-Leu motif with Z-Pro-Leu-Gly-OH. This structural similarity is notable because both peptides are derived from bovine β-casein and contribute to its bitter taste profile [].

H-Leu-D-Pro-Gly-Leu-OH

Compound Description: This tetrapeptide contains a D-proline residue and is designed to induce a β-turn conformation [].

Relevance: This peptide shares the Pro-Gly-Leu motif with Z-Pro-Leu-Gly-OH, highlighting the importance of these residues in influencing peptide conformation [].

H-Leu-D-Pro-Gly-Val-OH

Compound Description: This tetrapeptide is similar to compound 35, containing a D-proline and designed to induce a β-turn conformation [].

Relevance: This peptide is structurally related to Z-Pro-Leu-Gly-OH as it contains the Pro-Gly motif. The incorporation of D-proline makes it relevant for understanding the influence of proline chirality on peptide conformation [].

cyclo(Ala-Leu-Pro-Gly)2

Compound Description: This cyclic octapeptide forms a complex with calcium ions [].

Relevance: This peptide contains the Pro-Gly motif also found in Z-Pro-Leu-Gly-OH. Although cyclic, it highlights the significance of this dipeptide sequence in coordinating metal ions, a property relevant to peptide structure and function [].

Fmoc-Gly-ψ[(Z)CF═CH]-Phe-OH

Compound Description: This dipeptide isostere replaces the amide bond with a fluoroalkene, mimicking the Gly-Phe motif [].

Relevance: Although it does not contain the complete sequence, this dipeptide isostere mimics the Gly-Phe motif present in Z-Pro-Leu-Gly-OH, demonstrating the feasibility of using fluoroalkenes as amide bond surrogates in peptide modifications [].

Tyr-Pro-Trp-Phe-NH2 (Endomorphin-1)

Compound Description: This tetrapeptide is an endogenous opioid peptide with high affinity for the μ-opiate receptor [].

Relevance: While not containing the same sequence as Z-Pro-Leu-Gly-OH, this peptide is included because it shares a similar size and is involved in the same biological pathways as Leu-enkephalin, which does share a dipeptide motif (Leu-Gly) with Z-Pro-Leu-Gly-OH [].

Tyr-Pro-Phe-Phe-NH2 (Endomorphin-2)

Compound Description: This tetrapeptide is another endogenous opioid peptide, structurally similar to Endomorphin-1 and with high affinity for the μ-opiate receptor [].

Relevance: Similar to Endomorphin-1, while not directly sharing the sequence with Z-Pro-Leu-Gly-OH, this peptide is included due to its structural similarity to Leu-enkephalin and its involvement in the same biological pathways. Leu-enkephalin does share a dipeptide motif (Leu-Gly) with Z-Pro-Leu-Gly-OH [].

Tyr-Pro-Leu-Gly-NH2 (Tyr-MIF-1)

Compound Description: This tetrapeptide is an endogenous opioid-modulating peptide that acts as a negative regulator of opioid activity [].

Relevance: This peptide is structurally related to Z-Pro-Leu-Gly-OH as it shares the Pro-Leu-Gly motif, highlighting the presence of this tripeptide sequence in a biologically active opioid-modulating peptide [].

Compound Description: This tetrapeptide is an intermediate in a study investigating a new carboxyl-protecting group (Adp) for peptide synthesis [].

Relevance: This peptide shares the Pro residue with Z-Pro-Leu-Gly-OH, and its synthesis involves the use of a similar protecting group strategy often employed in peptide synthesis, including the synthesis of Z-Pro-Leu-Gly-OH [].

Boc-Leu--Z-Orn-Arg(NO2)-Pro-Pro-Gly-Phe-Ser(Bzl)-Pro-Pro-OAdp (VIII)

Compound Description: This decapeptide is a model peptide used to study the kinetics of removing protecting groups in peptide synthesis [].

Relevance: This peptide shares the Pro-Gly motif with Z-Pro-Leu-Gly-OH. It is relevant due to its use in investigating the kinetics of protecting group removal, a crucial step in peptide synthesis, including the synthesis of Z-Pro-Leu-Gly-OH [].

TFA-Pro-Val-Pro-OMe

Compound Description: This tripeptide ester was used as a standard in a study on racemization during peptide synthesis [].

Relevance: Although not containing the same amino acid sequence, this peptide shares the Pro residue and the methyl ester modification at the C-terminus with some of the related compounds to Z-Pro-Leu-Gly-OH discussed earlier. This highlights the importance of understanding racemization in peptide synthesis, which is also relevant to the synthesis of Z-Pro-Leu-Gly-OH [].

Compound Description: This represents a series of tripeptides designed to study the influence of the fourth residue (X) on the stability of β-turn conformations [].

Relevance: These peptides share the Pro-Gly motif with Z-Pro-Leu-Gly-OH, emphasizing the importance of this dipeptide in promoting β-turn structures [].

cyclo(Glu-Leu-Pro-Gly-Lys-Leu-Pro-Gly)cyclo(1γ-5ε)Gly

Compound Description: This is a bicyclic peptide with ionophoric properties, meaning it can bind and transport ions across membranes [].

Relevance: This peptide shares the Pro-Gly and Leu-Pro motifs with Z-Pro-Leu-Gly-OH, indicating the presence of these dipeptides in a larger, structurally complex peptide with biological activity [].

Compound Description: These are cysteine-containing oligopeptides designed as models for the iron-sulfur protein rubredoxin [].

Relevance: These peptides are structurally related to Z-Pro-Leu-Gly-OH as they all contain the Pro-Leu motif. This highlights the presence of this dipeptide sequence in model systems for studying metalloproteins [].

Properties

CAS Number

7801-38-9

Product Name

Z-Pro-Leu-Gly-OH

IUPAC Name

2-[[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid

Molecular Formula

C21H29N3O6

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C21H29N3O6/c1-14(2)11-16(19(27)22-12-18(25)26)23-20(28)17-9-6-10-24(17)21(29)30-13-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t16-,17-/m0/s1

InChI Key

WOTUJALMKRAEDD-IRXDYDNUSA-N

SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.